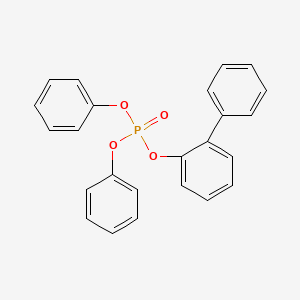

2-Biphenylyl diphenyl phosphate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

diphenyl (2-phenylphenyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19O4P/c25-29(26-21-14-6-2-7-15-21,27-22-16-8-3-9-17-22)28-24-19-11-10-18-23(24)20-12-4-1-5-13-20/h1-19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QARIOUOTENZTDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2OP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4051665 | |

| Record name | Phosphoric acid, [1,1′-biphenyl]-2-yl diphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132-29-6, 60893-79-0 | |

| Record name | Phosphoric acid, [1,1′-biphenyl]-2-yl diphenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Biphenylyl diphenyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, (1,1'-biphenyl)yl diphenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060893790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Biphenylyl diphenyl phosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2889 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphoric acid, [1,1′-biphenyl]-2-yl diphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-BIPHENYLYL DIPHENYL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCG9O0OJZE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Biphenylyl diphenyl phosphate molecular structure

An In-depth Technical Guide to the Molecular Structure of 2-Biphenylyl Diphenyl Phosphate

Abstract

This technical guide provides a comprehensive examination of the molecular structure of this compound (2-BPDP), CAS No. 132-29-6. Designed for researchers, chemists, and material scientists, this document moves beyond a simple recitation of properties to a detailed elucidation of the molecule's architecture. We explore the structural components, predict its spectroscopic signatures based on established principles and analogous compounds, discuss its three-dimensional conformation through the lens of computational chemistry, and link these structural features to its primary function as a flame retardant. This guide includes generalized, yet detailed, experimental protocols for its synthesis and characterization, providing a robust framework for laboratory investigation.

Chemical Identity and Physicochemical Properties

This compound is an organophosphate ester characterized by a central phosphate group bonded to two phenyl groups and one 2-biphenyl group.[1][2] Its identity is rigorously defined by its CAS registry number, molecular formula, and weight.[3][4] The molecule's physical state can be a white solid or a colorless to pale yellow liquid, depending on purity.[1] Its applications are primarily as a flame retardant and a plasticizer in polymers.[2][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 132-29-6 | [2][3] |

| Molecular Formula | C₂₄H₁₉O₄P | [2][3] |

| Molecular Weight | 402.38 g/mol | [2][3] |

| Appearance | White solid or colorless/pale yellow liquid | [1] |

| Boiling Point | 494.4 °C at 760 mmHg | [2] |

| Density | ~1.245 g/cm³ | [2] |

| Flash Point | 266 °C | [2] |

| Solubility | Slightly soluble in Acetone, DMSO, Methanol; Insoluble in water | [2] |

Core Molecular Architecture

The structure of 2-BPDP can be deconstructed into three key components covalently linked to a central phosphate core. Understanding these components is fundamental to interpreting its chemical behavior and spectroscopic data.

-

Phosphate Core (P(=O)(O-)₃): A tetrahedral phosphorus atom double-bonded to one oxygen and single-bonded to three oxygen atoms, forming the phosphate ester backbone.

-

Diphenyl Groups (C₆H₅O-)₂: Two standard phenyl rings are attached to the phosphate core via ester linkages. Due to free rotation around the C-O and P-O bonds, these two groups are chemically equivalent in solution.

-

2-Biphenylyl Group (C₁₂H₉O-): A biphenyl moiety, where one phenyl ring is attached to the phosphate core at the 2-position (ortho position) of the other ring. This linkage introduces significant steric hindrance, which restricts rotation around the C-C bond connecting the two phenyl rings.

Caption: Molecular components of this compound.

Spectroscopic Elucidation of Structure

³¹P NMR Spectroscopy

As a direct probe of the phosphorus environment, ³¹P NMR is the most diagnostic technique.

-

Expected Chemical Shift: For a phosphate triester in an aryl environment, a single resonance is expected. For comparison, the chemical shift of the closely related triphenyl phosphate is approximately -18 ppm. The replacement of a phenyl group with the slightly more sterically bulky 2-biphenylyl group is expected to cause a minor shift, but the resonance for 2-BPDP should appear in a similar region, characteristic of phosphate esters.

¹H and ¹³C NMR Spectroscopy

The proton and carbon spectra will be complex due to the presence of 19 non-equivalent protons and 24 carbon atoms in multiple aromatic environments.

-

¹H NMR: The spectrum will show a complex multiplet region between approximately 7.0 and 8.0 ppm. The 10 protons of the two equivalent diphenyl groups will likely appear as overlapping multiplets. The 9 protons of the biphenyl group will be distinct and also appear in this aromatic region.

-

¹³C NMR: The spectrum will display multiple signals in the aromatic region (~120-150 ppm). Key signals to identify would be the ipso-carbons (the carbons directly bonded to the phosphate oxygen atoms). These carbons will appear as doublets due to coupling with the phosphorus atom. For triphenyl phosphate, the P-O-¹³C coupling constant (²JPC) is approximately 7.5 Hz. A similar coupling is expected for the phenyl and biphenylyl carbons in 2-BPDP.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups.

-

P=O Stretch: A strong, sharp absorption band is expected between 1310 and 1250 cm⁻¹. This is a characteristic feature of the phosphoryl group.

-

P-O-C (Aryl) Stretch: Strong bands are expected in the 1240-1160 cm⁻¹ and 1050-990 cm⁻¹ regions, corresponding to the asymmetric and symmetric stretching of the P-O-Ar bonds.

-

C=C Aromatic Stretch: Multiple medium-to-weak bands will appear in the 1600-1450 cm⁻¹ region.

-

C-H Aromatic Stretch: Bands will be observed above 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis. Using high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI), the following adducts are predicted:

Table 2: Predicted m/z for [M+H]⁺ and [M+Na]⁺ Adducts

| Adduct | Predicted m/z |

| [M+H]⁺ | 403.10936 |

| [M+Na]⁺ | 425.09130 |

| [M-H]⁻ | 401.09480 |

| Data sourced from PubChemLite prediction.[6] |

The fragmentation of organophosphate esters typically involves the cleavage of the P-O bonds.[7] Therefore, the MS/MS spectrum of the [M+H]⁺ ion would be expected to show fragment ions corresponding to the loss of a phenoxy radical (•OC₆H₅) or a biphenoxy radical (•OC₁₂H₉).

Three-Dimensional Conformation

In the absence of single-crystal X-ray diffraction data, the three-dimensional structure of 2-BPDP must be inferred from molecular modeling and computational analysis, such as Density Functional Theory (DFT).

The key determinants of its overall shape are the rotational degrees of freedom, specifically:

-

Biphenyl Dihedral Angle (C-C-C-C): The angle between the two phenyl rings of the biphenyl group. Due to steric hindrance from the bulky diphenyl phosphate group at the ortho position, this angle is expected to be significantly non-planar (likely > 50-60 degrees) to minimize steric clash.

-

P-O-C-C Torsion Angles: The rotation around the P-O-C bonds connecting the phosphate to the three aryl groups. These angles determine the overall orientation of the "propeller-like" structure.

DFT calculations, often using methods like B3LYP with a 6-31G(d) basis set, are effective for optimizing the geometry of such molecules and determining the lowest energy conformation by calculating properties like dipole moments for various conformers.[8][9][10]

Caption: Workflow for determining 3D conformation via computational modeling.

Structure-Function Relationship: Flame Retardancy

2-BPDP functions as an additive (non-reactive) flame retardant, primarily through a solid-phase mechanism. Its effectiveness is a direct result of its molecular structure.

-

Thermal Decomposition: At elevated temperatures encountered during combustion, the ester linkages (P-O-C) are thermally cleaved.

-

Formation of Phosphoric Acid: The phosphorus-containing fragments rearrange to form polyphosphoric acid.

-

Char Promotion: This acidic species acts as a catalyst for the dehydration of the underlying polymer matrix. It promotes cross-linking and the formation of a stable, insulating layer of carbonaceous char on the surface of the material.

-

Barrier Formation: The char layer serves as a physical barrier that insulates the underlying polymer from heat and prevents flammable volatile gases from reaching the flame, thus suppressing combustion.

The high aromatic content (four phenyl rings) of 2-BPDP contributes to the formation of a more stable and robust char layer compared to alkyl phosphates, enhancing its flame-retardant efficiency.

Caption: Solid-phase mechanism of flame retardancy for 2-BPDP.

Experimental Protocols

The following sections provide generalized protocols for the synthesis and spectroscopic analysis of 2-BPDP. These are based on established chemical principles and patent literature for this class of compounds.

Representative Synthesis Protocol

This protocol is based on the reaction of phosphorus oxychloride with phenol and 2-phenylphenol (o-phenylphenol).

-

Setup: To a dry, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., Nitrogen), add phosphorus oxychloride (1.0 eq) and a catalytic amount of a Lewis acid (e.g., magnesium chloride, ~0.005 eq).

-

First Addition: Slowly add phenol (2.0 eq) via the dropping funnel while stirring. The reaction is exothermic and may require cooling to maintain control.

-

First Reaction Step: Heat the mixture to 90-110 °C and maintain for 2-3 hours until the evolution of HCl gas subsides. This step forms diphenyl chlorophosphate intermediate.

-

Second Addition: Add 2-phenylphenol (1.0 eq) to the reaction mixture.

-

Second Reaction Step: Increase the temperature to 140-160 °C and hold for an additional 3-4 hours, or until HCl evolution ceases completely.

-

Workup: Cool the reaction mixture to room temperature. Dissolve the crude product in a suitable organic solvent (e.g., toluene or dichloromethane). Wash the organic layer sequentially with water, 5% aqueous NaOH solution to remove unreacted phenols, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation to yield this compound as a clear oil or solid.

Protocol for Spectroscopic Characterization

-

Sample Preparation (NMR): Dissolve approximately 10-20 mg of purified 2-BPDP in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

NMR Acquisition: Acquire ¹H, ¹³C, and ³¹P{¹H} (proton-decoupled) spectra on a standard NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation (FTIR):

-

For liquid samples: Place a single drop of the purified oil between two NaCl or KBr salt plates and acquire the spectrum.

-

For solid samples: Prepare a KBr pellet by grinding ~1 mg of the solid product with ~100 mg of dry KBr powder and pressing into a transparent disk.

-

-

FTIR Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

-

Sample Preparation (MS): Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

MS Acquisition: Infuse the solution into an ESI-HRMS instrument and acquire spectra in both positive and negative ion modes to observe the parent ion adducts and perform MS/MS fragmentation analysis on the parent ion.

Conclusion

The molecular structure of this compound is a well-defined assembly of a phosphate core with two phenyl and one 2-biphenylyl substituents. While direct experimental data in the public literature is scarce, a comprehensive structural understanding can be achieved through predictive spectroscopy, computational modeling, and analysis of its chemical analogues. Its architecture, particularly the high aromatic content and the phosphate ester group, directly enables its primary function as a solid-phase flame retardant. The protocols and analyses presented in this guide provide a thorough framework for scientists and researchers to synthesize, characterize, and understand this important industrial chemical.

References

-

LookChem. Cas 132-29-6, this compound. [Online] Available at: [Link]

-

PubChemLite. This compound (C24H19O4P). [Online] Available at: [Link]

- Google Patents. JP4716954B2 - A process for producing a mixture of o-biphenyldiphenyl phosphate and triphenyl phosphate.

-

Howell, B. A. (2024). Flame retardants of the future: biobased, organophosphorus, reactive or oligomeric. PMC. [Online] Available at: [Link]

-

Wang, Q., et al. (2019). A Review of a Class of Emerging Contaminants: The Classification, Distribution, Intensity of Consumption, Synthesis Routes, Environmental Effects and Expectation of Pollution Abatement to Organophosphate Flame Retardants (OPFRs). PubMed Central. [Online] Available at: [Link]

-

University of Ottawa NMR Facility Blog. The Proton Decoupled 31P NMR Spectrum of Triphenyl Phosphate. [Online] Available at: [Link]

-

ResearchGate. FT-IR Spectral analysis of triphenyl phosphate. [Online] Available at: [Link]

-

PubChem. 2-(Diphenylphosphino)biphenyl. [Online] Available at: [Link]

-

ChemBK. 2-Biphenyl diphenylphosphate. [Online] Available at: [Link]

-

Mahmood, T., et al. (2014). DFT Studies of Biphenyl Derivatives, Potential Application as Chiral Dopants for Liquid Crystals. Journal of The Chemical Society of Pakistan. [Online] Available at: [Link]

-

Heze Djade Chemical Corporation. 2-Biphenylol diphenyl phosphate. [Online] Available at: [Link]

-

Icli, B., et al. (2024). Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. PMC. [Online] Available at: [Link]

-

Wang, Y., et al. (2023). Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. MDPI. [Online] Available at: [Link]

-

Zhang, Y., et al. (2023). A DFT study on the base-catalyzed allylic rearrangement reaction of enol phosphate. NIH. [Online] Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Cas 132-29-6,this compound | lookchem [lookchem.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 132-29-6 [sigmaaldrich.com]

- 5. 2-Biphenylyl phenyl phosphate_TargetMol [targetmol.com]

- 6. PubChemLite - this compound (C24H19O4P) [pubchemlite.lcsb.uni.lu]

- 7. mdpi.com [mdpi.com]

- 8. jcsp.org.pk [jcsp.org.pk]

- 9. Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jcsp.org.pk [jcsp.org.pk]

An In-Depth Technical Guide to 2-Biphenylyl Diphenyl Phosphate (CAS 132-29-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Biphenylyl diphenyl phosphate (CAS 132-29-6), an organophosphate ester, has garnered significant attention within the scientific community due to its widespread use as a flame retardant and plasticizer.[1][2] This guide provides a comprehensive technical overview of its chemical properties, synthesis, potential mechanisms of action, and toxicological profile. Given the limited direct research on this specific compound, this document synthesizes available data on closely related organophosphate flame retardants (OPFRs) and their metabolites to provide a holistic understanding for research and development professionals. The guide critically evaluates existing literature to highlight knowns, unknowns, and future research directions, thereby serving as a foundational resource for scientists engaged in environmental health, toxicology, and drug development.

Chemical and Physical Properties

This compound is an aromatic organophosphate ester. Its structure consists of a phosphate core bonded to two phenyl groups and one 2-biphenylyl group. This chemical architecture imparts properties that make it an effective flame retardant and plasticizer, particularly in polymers like polyvinyl chloride (PVC).[1][3]

| Property | Value | Reference |

| CAS Number | 132-29-6 | [1][4] |

| Molecular Formula | C₂₄H₁₉O₄P | [1][4] |

| Molecular Weight | 402.38 g/mol | [1][4] |

| Appearance | White to off-white solid or colorless to pale yellow liquid | [1] |

| Boiling Point | 494.4 °C at 760 mmHg | [3] |

| Melting Point | 39-42 °C | [1] |

| Density | 1.245 g/cm³ | [3] |

| Flash Point | 266 °C | [3] |

| Solubility | Insoluble in water; soluble in organic solvents | [1] |

Synthesis of this compound

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical)

This protocol is based on general procedures for the synthesis of aryl phosphates and should be optimized and validated in a laboratory setting.[6]

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-phenylphenol in a suitable anhydrous solvent such as pyridine or tetrahydrofuran (THF).

-

Addition of Reagents: Cool the solution in an ice bath. Slowly add an equimolar amount of diphenyl phosphoryl chloride dropwise to the stirred solution.[7] An excess of a non-nucleophilic base like triethylamine can be used to scavenge the hydrochloric acid byproduct.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, the resulting salt (e.g., triethylamine hydrochloride) is removed by filtration. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Analytical Methodologies

The detection and quantification of this compound and its metabolites in various matrices are crucial for exposure assessment and toxicological studies. Given its classification as an organophosphate flame retardant, the analytical methods are similar to those used for other compounds in this class.

Sample Preparation

For biological matrices such as blood or urine, a sample preparation step is essential to extract the analyte and remove interferences.[8][9] Solid-phase extraction (SPE) is a commonly employed technique.[8]

Instrumentation

-

Gas Chromatography-Mass Spectrometry (GC-MS/MS): This is a robust technique for the analysis of semi-volatile organic compounds like OPFRs.[10]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method is particularly useful for the analysis of polar metabolites in biological fluids.[11]

Caption: General analytical workflow for this compound.

Mechanism of Action and Biological Effects

Direct studies on the mechanism of action of this compound are limited. Therefore, its biological effects are largely inferred from studies on related OPFRs and its expected primary metabolite, diphenyl phosphate (DPHP).[12][13]

Neurotoxicity

Organophosphate compounds are known for their neurotoxic potential. While the acute toxicity of OPFRs is generally lower than that of organophosphate pesticides, concerns about developmental neurotoxicity remain. Studies on triphenyl phosphate (TPP), a structurally similar compound, have shown that it and its metabolite DPHP can cross the blood-brain barrier and induce neuroinflammation and neuronal apoptosis.[14] The neurotoxic effects of other OPFRs have been linked to the disruption of neurotransmitter systems.[15]

Endocrine Disruption

Several OPFRs have been identified as endocrine-disrupting chemicals (EDCs).[6] They can interfere with hormone signaling pathways, including estrogenic and androgenic pathways. The precursor for the biphenylyl moiety, 2-phenylphenol, has been shown to have estrogenic activity.[16] While DPHP has shown limited affinity for some nuclear receptors, it has been associated with altered thyroid hormone levels.[13]

Caption: Inferred mechanisms of action for this compound.

Pharmacokinetics and Metabolism (ADME)

Specific ADME (Absorption, Distribution, Metabolism, and Excretion) data for this compound is not available. However, based on its chemical structure and studies of related compounds, a general pharmacokinetic profile can be anticipated.

-

Absorption: Due to its lipophilic nature, it is likely to be absorbed following oral, dermal, or inhalation exposure.

-

Distribution: It is expected to distribute to lipid-rich tissues.[17][18]

-

Metabolism: The primary metabolic pathway is likely the hydrolysis of the ester bonds, mediated by cytochrome P450 enzymes, to form diphenyl phosphate (DPHP) and 2-phenylphenol.[13][19] Further hydroxylation of the aromatic rings may also occur.[19]

-

Excretion: The metabolites are expected to be excreted primarily in the urine, possibly after conjugation to form more water-soluble compounds.[19]

Toxicology

The toxicological profile of this compound is not well-characterized.

Acute Toxicity

An oral LD50 (lethal dose, 50%) of >15,800 mg/kg has been reported in rats, suggesting low acute toxicity by ingestion.[20] It is reported to be moderately toxic by skin contact and a poison by the intravenous route.[2]

Chronic Toxicity and Other Endpoints

There is a significant lack of data on the chronic toxicity, carcinogenicity, and reproductive toxicity of this compound. Research on its metabolite, DPHP, has indicated potential for developmental toxicity, specifically affecting cardiac development in zebrafish embryos, although with lower potency than its parent compound, TPP.[13][21]

Conclusion and Future Directions

This compound is a commercially important organophosphate flame retardant and plasticizer. This guide has synthesized the available technical information, revealing significant data gaps in our understanding of its specific biological effects and toxicological profile. While inferences can be drawn from related compounds, there is a pressing need for dedicated research on this particular molecule.

Future research should focus on:

-

Elucidation of the specific synthesis protocol for pure this compound.

-

In vitro and in silico studies to identify its molecular targets and mechanisms of action.

-

Comprehensive ADME and toxicological studies to determine its pharmacokinetic profile and long-term health effects.

-

Development and validation of sensitive analytical methods for its detection in human and environmental samples.

Addressing these research gaps is crucial for a thorough risk assessment and for informing regulatory decisions regarding its use.

References

Sources

- 1. CAS 132-29-6: biphenyl-2-yl diphenyl phosphate [cymitquimica.com]

- 2. Page loading... [guidechem.com]

- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 4. scbt.com [scbt.com]

- 5. JP4716954B2 - A process for producing a mixture of o-biphenyldiphenyl phosphate and triphenyl phosphate. - Google Patents [patents.google.com]

- 6. acgpubs.org [acgpubs.org]

- 7. chemimpex.com [chemimpex.com]

- 8. paginaspersonales.unam.mx [paginaspersonales.unam.mx]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. A Tandem MS Platform for Simultaneous Determination of Urinary Malondialdehyde and Diphenyl Phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Vivo Characterization of the Toxicological Properties of DPhP, One of the Main Degradation Products of Aryl Phosphate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Diphenyl Phosphate-Induced Toxicity During Embryonic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. echemi.com [echemi.com]

- 15. PubChemLite - this compound (C24H19O4P) [pubchemlite.lcsb.uni.lu]

- 16. fishersci.com [fishersci.com]

- 17. Absorption, distribution, metabolism and excretion (ADME) study with 2,2',4,4',5,6'-hexabromodiphenyl ether (BDE-154) in male Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. [Comparative studies in vivo and in vitro on the formation of phenolic biphenyl metabolites in various animal species (author's transl)[] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. labnovo.com [labnovo.com]

- 21. Diphenyl Phosphate-Induced Toxicity During Embryonic Development - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Biphenylyl Diphenyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and applications of 2-biphenylyl diphenyl phosphate, a significant organophosphorus compound. With applications ranging from flame retardants to plasticizers, a thorough understanding of its synthesis is crucial for researchers in materials science and organic chemistry.[1][2] This document offers a detailed, step-by-step protocol for its preparation via the phosphorylation of 2-phenylphenol, grounded in established chemical principles. The guide also delves into the mechanistic underpinnings of the reaction, purification techniques, and methods for structural elucidation, albeit with a reliance on predicted spectroscopic data in the absence of experimentally published spectra. Safety precautions and potential applications are also discussed to provide a holistic view for the professional researcher.

Introduction: The Significance of this compound

This compound (CAS 132-29-6) is an aryl phosphate ester with a unique molecular architecture that imparts valuable physicochemical properties.[3] Its structure, featuring a biphenyl moiety and two phenyl groups attached to a central phosphate core, contributes to its high thermal stability and hydrophobicity.[1] These characteristics make it an effective flame retardant and plasticizer, particularly in the manufacturing of polymers such as polyvinyl chloride (PVC).[2] In these applications, it enhances flexibility, durability, and, most importantly, fire safety in materials used across the electronics, construction, and automotive industries.[2] Furthermore, its properties are being explored for use as an additive in lubricants to improve performance and thermal stability.[2]

The synthesis of this and other triaryl phosphates is of significant interest in industrial and academic research. While various methods for the synthesis of aryl phosphates exist, the reaction of phenols with phosphorus oxychloride remains a prevalent and scalable approach.[4] This guide focuses on a robust and well-documented method for the synthesis of this compound, providing the necessary detail for its replication and adaptation in a laboratory setting.

Mechanistic Insights: The Phosphorylation of 2-Phenylphenol

The synthesis of this compound is achieved through a nucleophilic substitution reaction at the phosphorus center of a phosphoryl chloride derivative. The overall transformation involves the sequential displacement of chloride ions from phosphorus oxychloride by phenoxide and 2-phenylphenoxide ions.

The reaction mechanism can be conceptualized as a series of SN2-type displacements at the phosphorus atom. The process is typically catalyzed by a Lewis acid, such as magnesium chloride or aluminum chloride, which enhances the electrophilicity of the phosphorus atom in the phosphoryl chloride, making it more susceptible to nucleophilic attack by the phenoxide ions.

The reaction proceeds in a stepwise manner. Initially, one or two chloride atoms on the phosphorus oxychloride are substituted by phenol to form diphenyl phosphorochloridate. Subsequently, the remaining chloride is displaced by 2-phenylphenol to yield the final product, this compound. The order of addition of the phenolic reactants can be varied to control the formation of the desired product and minimize the formation of byproducts like triphenyl phosphate or tris(2-biphenylyl) phosphate.

Experimental Protocol: A Step-by-Step Synthesis

The following protocol is adapted from established methodologies for the synthesis of mixed aryl phosphates, with specific conditions derived from patent literature describing the synthesis of similar compounds.[4]

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| Phosphorus Oxychloride | 10025-87-3 | POCl₃ | 153.33 |

| Phenol | 108-95-2 | C₆H₆O | 94.11 |

| 2-Phenylphenol | 90-43-7 | C₁₂H₁₀O | 170.21 |

| Magnesium Chloride (anhydrous) | 7786-30-3 | MgCl₂ | 95.21 |

| Toluene (anhydrous) | 108-88-3 | C₇H₈ | 92.14 |

| Sodium Hydroxide | 1310-73-2 | NaOH | 40.00 |

| Hydrochloric Acid | 7647-01-0 | HCl | 36.46 |

Reaction Workflow Diagram

Caption: Synthesis workflow for this compound.

Detailed Procedure

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet to a scrubber (to neutralize evolved HCl), and a dropping funnel, charge phosphorus oxychloride (0.10 mol, 15.3 g), phenol (0.25 mol, 23.5 g), and anhydrous magnesium chloride (0.0005 mol, 48 mg) in anhydrous toluene.[4]

-

First Phosphorylation Step: Heat the reaction mixture with stirring to an internal temperature of 90-120°C for 3 hours. During this time, hydrogen chloride gas will evolve and should be neutralized in the scrubber. This step leads to the formation of the diphenyl phosphorochloridate intermediate.[4]

-

Second Phosphorylation Step: After the initial reaction period, add 2-phenylphenol (0.050 mol, 8.5 g) to the reaction mixture.[4]

-

Final Reaction: Increase the internal temperature to 120-160°C and maintain for an additional 3 hours to ensure the reaction goes to completion.[4]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with dilute hydrochloric acid, dilute sodium hydroxide solution, and finally with water until the aqueous layer is neutral.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.[5]

-

Characterization of this compound

The successful synthesis of this compound should be confirmed by a suite of analytical techniques. Due to the lack of publicly available experimental spectra, the following characterization is based on predicted data and typical spectral features of related aryl phosphates.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₄H₁₉O₄P |

| Molecular Weight | 402.38 g/mol [3] |

| Appearance | White to off-white crystalline solid or liquid[1] |

| Melting Point | 39-42°C[1] |

| Boiling Point | 494.4°C at 760 mmHg[2] |

| Density | ~1.245 g/cm³[2] |

Spectroscopic Data (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show a complex series of multiplets in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the protons of the three distinct phenyl rings.

-

¹³C NMR: The carbon NMR spectrum will display a number of signals in the aromatic region (approximately 120-155 ppm), with the carbon atoms directly attached to the phosphate ester oxygen appearing at lower field.

-

³¹P NMR: The phosphorus NMR spectrum should exhibit a single resonance characteristic of a phosphate ester. The chemical shift will be informative of the electronic environment of the phosphorus atom.[6]

-

FT-IR: The infrared spectrum is expected to show characteristic absorption bands for P=O stretching (around 1300-1250 cm⁻¹), P-O-C (aryl) stretching (around 1200-1100 cm⁻¹ and 1050-950 cm⁻¹), and C-H stretching and bending vibrations of the aromatic rings.[7]

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 402.38).

Applications and Future Perspectives

As previously mentioned, the primary applications of this compound are as a flame retardant and plasticizer.[2] Its high thermal stability and compatibility with a range of polymers make it a valuable component in the formulation of fire-resistant materials. The biphenyl moiety is a key structural feature that contributes to its effectiveness in these roles.

For researchers in drug development, while this specific molecule may not be a therapeutic agent itself, the synthetic methodologies and the aryl phosphate scaffold are relevant. Aryl phosphates are found in some biologically active molecules and can be used as prodrugs to improve the pharmacokinetic properties of a parent drug. The synthetic protocols detailed in this guide can be adapted for the preparation of novel aryl phosphate derivatives for biological screening.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes. In case of contact, wash the affected area thoroughly with soap and water. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis of this compound. By following the outlined experimental protocol, researchers can reliably prepare this valuable compound. The mechanistic insights and characterization guidance further support the successful execution and verification of the synthesis. The versatility of the aryl phosphate scaffold suggests that the methodologies described herein can be extended to the synthesis of a broader range of derivatives for various applications in materials science and medicinal chemistry.

References

-

LookChem. (n.d.). Cas 132-29-6, this compound. Retrieved from [Link]

- Google Patents. (n.d.). JP4716954B2 - A process for producing a mixture of o-biphenyldiphenyl phosphate and triphenyl phosphate.

-

NMR Spectroscopy. (n.d.). 31 Phosphorus NMR. Retrieved from [Link]

- Google Patents. (n.d.). US3153081A - Process for preparing phenyl phosphorodichloridates.

- Google Patents. (n.d.). CN103214513A - Preparation method of bisphenol A bis(diphenyl phosphate).

-

Semantic Scholar. (n.d.). Synthesis of Bisphenol-A Bis(Diphenyl Phosphate) Flame Retardant. Retrieved from [Link]

-

LookChem. (n.d.). Cas 132-29-6,this compound. Retrieved from [Link]

- Google Patents. (n.d.). US3105846A - Process for producing aryl phosphate esters.

-

ResearchGate. (n.d.). 31P NMR spectra: a) diphenyl phosphate 2c, b) menthyl phosphate 4 and.... Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of control and treated (T1 and T2) triphenyl phosphate.. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C24H19O4P). Retrieved from [Link]

-

ResearchGate. (n.d.). 31 P NMR spectra of PBDP. Fig. 1 FTIR spectra of PBDP.. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of control and treated (T1 and T2) triphenyl phosphate.. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Cas 132-29-6,this compound | lookchem [lookchem.com]

- 3. scbt.com [scbt.com]

- 4. JP4716954B2 - A process for producing a mixture of o-biphenyldiphenyl phosphate and triphenyl phosphate. - Google Patents [patents.google.com]

- 5. This compound | 132-29-6 [chemicalbook.com]

- 6. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 7. researchgate.net [researchgate.net]

The Neurotoxicology of 2-Biphenylyl Diphenyl Phosphate: A Mechanistic and Methodological Guide

Abstract

2-Biphenylyl diphenyl phosphate (BDP) is an organophosphate ester utilized in various industrial applications. As a member of the broader class of organophosphorus compounds, its mechanism of action is of significant interest to researchers, toxicologists, and drug development professionals. This technical guide provides an in-depth exploration of the core mechanisms underlying the neurotoxicity of BDP. While specific quantitative inhibitory constants for BDP are not extensively documented in publicly available literature, this guide synthesizes established principles of organophosphate toxicology to elucidate its expected molecular interactions. We delve into the primary targets—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—and the critical secondary target, neuropathy target esterase (NTE), which is implicated in organophosphate-induced delayed neuropathy (OPIDN). Furthermore, we explore downstream cellular and signaling consequences, including oxidative stress, neuroinflammation, and potential dysregulation of neurotrophic factor pathways. This guide is structured to provide not only a comprehensive mechanistic overview but also detailed, field-proven experimental protocols to enable researchers to rigorously investigate the neurotoxicological profile of BDP and related compounds.

Introduction: The Organophosphate Landscape and the Emergence of this compound

Organophosphorus compounds (OPs) are a diverse class of chemicals with a broad spectrum of applications, from pesticides and flame retardants to chemical warfare agents.[1][2] Their primary mechanism of acute toxicity is the inhibition of cholinesterases, enzymes vital for the regulation of neurotransmission.[3][4] this compound (BDP) belongs to this class of compounds and is utilized primarily as a flame retardant and plasticizer.[5][6] Understanding the specific molecular interactions of BDP is crucial for assessing its potential health risks and for the development of effective countermeasures in case of exposure. This guide will provide a detailed examination of the established and putative mechanisms of action of BDP, with a focus on its impact on the nervous system.

Core Mechanism of Action: Cholinesterase Inhibition

The hallmark of organophosphate toxicity is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[3][4] These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, thereby terminating its signal.

The Molecular Hijacking of a Vital Enzyme

BDP, like other OPs, acts as a pseudo-substrate for AChE and BChE. The phosphorus atom of the phosphate group is electrophilic and is attacked by the serine hydroxyl group in the active site of the cholinesterase enzyme. This results in the formation of a stable, phosphorylated enzyme that is catalytically inactive. The accumulation of acetylcholine in the synaptic cleft leads to overstimulation of muscarinic and nicotinic receptors, resulting in a cholinergic crisis characterized by a range of symptoms, from salivation and lacrimation to muscle tremors, paralysis, and in severe cases, respiratory failure and death.[2]

Quantifying Cholinesterase Inhibition: The IC50 Value

A Delayed Threat: Organophosphate-Induced Delayed Neuropathy (OPIDN) and Neuropathy Target Esterase (NTE)

Beyond the acute cholinergic effects, some organophosphates can induce a debilitating neurological condition known as Organophosphate-Induced Delayed Neuropathy (OPIDN).[8][9] This condition manifests 1-4 weeks after exposure and is characterized by a progressive, distal axonopathy leading to weakness, ataxia, and paralysis.[8] The primary molecular target for OPIDN is Neuropathy Target Esterase (NTE).[9]

The "Aging" Hypothesis: A Two-Step Path to Neurodegeneration

The development of OPIDN is a two-step process involving the inhibition and subsequent "aging" of the NTE enzyme.[8]

-

Inhibition: Similar to cholinesterases, the serine residue in the active site of NTE is phosphorylated by the organophosphate.

-

Aging: This is a time-dependent process where a side chain from the bound phosphate group is cleaved, leaving a negatively charged, irreversibly bound adduct on the enzyme.

It is this "aged" NTE that is thought to trigger the downstream cascade of events leading to axonal degeneration. For OPIDN to occur, a significant proportion of NTE (typically >70%) must be inhibited and aged.[8] Given its organophosphate structure, it is plausible that BDP could also inhibit and potentially age NTE, thus posing a risk for inducing OPIDN.

Beyond the Primary Targets: Secondary Mechanisms of Neurotoxicity

The neurotoxic effects of organophosphates are not limited to cholinesterase and NTE inhibition. A growing body of evidence points to the involvement of other cellular and signaling pathways.

Oxidative Stress and Neuroinflammation

Exposure to organophosphates has been shown to induce oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense mechanisms of the cell.[10][11] This can lead to damage to lipids, proteins, and DNA. Furthermore, organophosphates can trigger neuroinflammatory responses, leading to the activation of microglia and astrocytes and the release of pro-inflammatory cytokines.[10][11] A recent study on 2-ethylhexyl diphenyl phosphate (EHDPP), a structurally related compound, demonstrated its ability to induce neuroinflammation via the TLR4/NF-κB signaling pathway in zebrafish larvae.[12]

Disruption of Neurotrophic Factor Signaling: The Case of BDNF

Brain-Derived Neurotrophic Factor (BDNF) is a crucial neurotrophin involved in neuronal survival, growth, and synaptic plasticity.[13][14] Dysregulation of BDNF signaling is implicated in various neurological and psychiatric disorders. Neurotoxic insults, including those from some chemical exposures, can potentially disrupt BDNF expression and signaling pathways. Investigating the impact of BDP on the BDNF/TrkB signaling cascade would provide valuable insights into its potential to cause long-term neurological deficits.

Experimental Protocols for Mechanistic Investigation

To facilitate the investigation of the mechanism of action of this compound, this section provides detailed, step-by-step methodologies for key in vitro assays.

Determination of Cholinesterase Inhibition (IC50) using the Ellman's Assay

The Ellman's assay is a widely used colorimetric method for measuring cholinesterase activity.[7][15]

Principle: Acetylthiocholine (the substrate) is hydrolyzed by cholinesterase to produce thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the cholinesterase activity.

Materials:

-

96-well microplate

-

Spectrophotometer (plate reader)

-

Acetylcholinesterase (AChE) from electric eel and Butyrylcholinesterase (BChE) from equine serum

-

Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (0.1 M, pH 8.0)

-

This compound (BDP) stock solution (in a suitable solvent like DMSO)

-

Positive control inhibitor (e.g., eserine)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of DTNB (10 mM) in phosphate buffer.

-

Prepare stock solutions of ATCI (10 mM) and BTCI (10 mM) in deionized water.

-

Prepare working solutions of AChE and BChE in phosphate buffer to a final concentration that gives a linear reaction rate for at least 10 minutes.

-

Prepare a series of dilutions of the BDP stock solution in phosphate buffer.

-

-

Assay Setup (in a 96-well plate):

-

Blank: 170 µL phosphate buffer + 10 µL DTNB solution + 10 µL solvent control.

-

Control (No Inhibitor): 160 µL phosphate buffer + 10 µL DTNB solution + 10 µL enzyme solution + 10 µL solvent control.

-

Inhibitor Wells: 160 µL phosphate buffer + 10 µL DTNB solution + 10 µL enzyme solution + 10 µL of each BDP dilution.

-

Positive Control: 160 µL phosphate buffer + 10 µL DTNB solution + 10 µL enzyme solution + 10 µL of positive control inhibitor.

-

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate Reaction: Add 10 µL of the appropriate substrate (ATCI for AChE, BTCI for BChE) to all wells to start the reaction.

-

Kinetic Measurement: Immediately begin reading the absorbance at 412 nm every minute for 10-20 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Calculate the percentage of inhibition for each BDP concentration using the formula: % Inhibition = [1 - (Rate of inhibitor well / Rate of control well)] * 100

-

Plot the % Inhibition against the logarithm of the BDP concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Assessment of Neuropathy Target Esterase (NTE) Inhibition

The standard assay for NTE activity measures the hydrolysis of phenyl valerate in the presence and absence of specific inhibitors.[16][17]

Principle: NTE activity is defined as the phenyl valerate hydrolase activity that is resistant to paraoxon (a non-neuropathic OP) but sensitive to mipafox (a neuropathic OP). The amount of phenol produced from the hydrolysis of phenyl valerate is measured colorimetrically.

Materials:

-

Brain tissue homogenate (e.g., from hen or rat) as a source of NTE

-

Phenyl valerate (substrate)

-

Paraoxon (non-neuropathic inhibitor)

-

Mipafox (neuropathic inhibitor)

-

Tris buffer (pH 8.0)

-

4-aminoantipyrine

-

Potassium ferricyanide

-

This compound (BDP)

Procedure:

-

Tissue Preparation: Homogenize brain tissue in Tris buffer and centrifuge to obtain a supernatant containing the microsomal fraction where NTE is located.

-

Inhibition Steps:

-

Total Phenyl Valerate Hydrolase Activity (A): Incubate the tissue homogenate with buffer alone.

-

Paraoxon-Resistant Activity (B): Incubate the tissue homogenate with a saturating concentration of paraoxon (e.g., 40 µM).

-

Paraoxon and Mipafox-Resistant Activity (C): Incubate the tissue homogenate with both paraoxon and a high concentration of mipafox (e.g., 50 µM).

-

BDP Inhibition: To test the effect of BDP, pre-incubate the tissue homogenate with varying concentrations of BDP before the addition of the substrate.

-

-

Enzymatic Reaction: Add phenyl valerate to all tubes and incubate at 37°C for a defined period (e.g., 20 minutes).

-

Colorimetric Detection:

-

Stop the reaction by adding a solution containing sodium dodecyl sulfate (SDS).

-

Add 4-aminoantipyrine and potassium ferricyanide to develop the color.

-

Measure the absorbance at 490 nm.

-

-

Data Analysis:

-

Calculate the NTE activity using the formula: NTE Activity = Activity B - Activity C.

-

Determine the percentage of NTE inhibition by BDP at different concentrations by comparing the NTE activity in the presence of BDP to the control NTE activity.

-

Data Presentation

While specific IC50 values for this compound are not available in the literature reviewed, the following table provides a template for how such data should be presented once determined through the protocols outlined above. For comparative purposes, IC50 values for other relevant organophosphorus compounds are included.

| Compound | Target Enzyme | Species | IC50 Value | Reference |

| This compound (BDP) | AChE | To be determined | To be determined | |

| This compound (BDP) | BChE | To be determined | To be determined | |

| Chlorpyrifos | AChE | Human (RBC) | 0.12 µM | [7] |

| Monocrotophos | AChE | Human (RBC) | 0.25 µM | [7] |

| Profenofos | AChE | Human (RBC) | 0.35 µM | [7] |

| Acephate | AChE | Human (RBC) | 4.0 µM | [7] |

Visualization of Key Pathways and Workflows

Signaling Pathway of Cholinesterase Inhibition

Caption: Cholinesterase inhibition by this compound.

Experimental Workflow for IC50 Determination

Sources

- 1. hns.ciimar.up.pt [hns.ciimar.up.pt]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Phenyl di-n-pentylphosphinate: a convenient reactivatible inhibitor for studies on neuropathy target esterase (NTE) and protection against organophosphate-induced delayed polyneuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New method for the determination of the half inhibition concentration (IC50) of cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Outlining the A-series of organophosphorus compounds: Cholinesterase inhibition, reactivation, cytotoxicity, and acute toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of four organophosphorus compounds on human blood acetylcholinesterase: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neuropathy target esterase (NTE/PNPLA6) and organophosphorus compound-induced delayed neurotoxicity (OPIDN) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuropathy target esterase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. escholarship.org [escholarship.org]

- 11. Inhibition of cholinesterase-associated aryl acylamidase activity by anticholinesterase agents: focus on drugs potentially effective in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neurotoxic effects of 2-ethylhexyl diphenyl phosphate exposure on zebrafish larvae: Insight into inflammation-driven changes in early motor behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. NIEHS Report on the In Vivo Repeat Dose Biological Potency Study of 2-Ethylhexyl Diphenyl Phosphate (CASRN 1241-94-7) in Male Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats (Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Neuropathy target esterase inhibition by organophosphorus esters in human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. DSpace-CRIS [zora.uzh.ch]

Solubility Profile of 2-Biphenylyl Diphenyl Phosphate in Organic Solvents: A Technical Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Critical Role of Solubility for BDPP

2-Biphenylyl diphenyl phosphate is a high molecular weight organophosphate ester.[1] In applications such as flame retardants for engineering plastics or as a plasticizer for PVC, the compound must be intimately and homogeneously mixed with the polymer matrix.[2] This is achieved by dissolving or dispersing it in a suitable medium during formulation. Inadequate solubilization can lead to phase separation, reduced efficacy, and compromised material properties. Therefore, a thorough understanding of BDPP's solubility characteristics is not merely an academic exercise but a fundamental prerequisite for successful formulation and product performance.

Physicochemical & Structural Profile of this compound

The solubility behavior of a compound is a direct consequence of its molecular structure and resulting physical properties. BDPP is a large, predominantly nonpolar molecule, which dictates its general affinity for organic solvents over aqueous media.[1]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 132-29-6 | [4] |

| Molecular Formula | C₂₄H₁₉O₄P | [1][2] |

| Molecular Weight | 402.38 g/mol | [2][5] |

| Appearance | White to off-white solid | [4][5] |

| Melting Point | 39.3 - 40.1 °C | [4] |

| Boiling Point | 494.4 °C @ 760 mmHg | [2] |

| Density | ~1.25 g/cm³ | [2] |

| LogP (Octanol-Water) | ~6.99 | [6] |

| Water Solubility | Generally reported as insoluble | [2] |

| Organic Solubility | Slightly soluble in Acetone, DMSO, Methanol | [2][4] |

The high LogP value strongly confirms the compound's hydrophobic and lipophilic nature, predicting poor solubility in water and preferential partitioning into nonpolar environments.[6]

Structural Analysis of Solubility-Governing Moieties

To predict solubility, we must analyze the functional groups within the BDPP molecule and their potential for intermolecular interactions.

Caption: Key molecular features of BDPP governing solvent interactions.

-

Polar Core: The phosphate group (O=P(O-)₃) is the molecule's only polar region. The highly electronegative oxygen of the phosphoryl group (P=O) creates a significant dipole moment and can act as a hydrogen bond acceptor.

-

Nonpolar Bulk: The three large aromatic substituents (two phenyl groups and one biphenylyl group) are nonpolar and dominate the molecule's character. These regions interact with solvents primarily through London dispersion forces (van der Waals forces). Their planar structure also allows for potential π-π stacking interactions with aromatic solvents.

Theoretical Principles: Predicting BDPP Solubility

The age-old principle of "like dissolves like" is the foundation for predicting solubility.[7] This can be refined by considering the specific intermolecular forces at play between BDPP and different classes of organic solvents.[8]

-

Nonpolar Solvents (e.g., Toluene, Hexane, Cyclohexane): These solvents primarily engage in van der Waals interactions. Given that the bulk of the BDPP molecule is nonpolar, high solubility is anticipated in these solvents. Aromatic solvents like toluene may offer an additional advantage through π-π stacking with BDPP's phenyl rings.

-

Polar Aprotic Solvents (e.g., Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)): These solvents possess dipole moments that can interact favorably with the polar phosphate core of BDPP. They also have nonpolar character to solvate the aromatic rings. This balance makes them strong candidates for dissolving BDPP. The existing qualitative data confirms slight solubility in acetone and DMSO.[2][4] It is highly probable that BDPP is more than "slightly" soluble in solvents like DCM and THF.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as hydrogen bond donors, but BDPP can only act as a hydrogen bond acceptor at its phosphoryl oxygen. While some interaction is possible, the strong hydrogen-bonding network of the alcohol (solvent-solvent interactions) must be overcome. The large, nonpolar "greasy" part of the BDPP molecule will likely limit its solubility in lower-aliphatic alcohols compared to aprotic solvents of similar polarity.

A Self-Validating Protocol for Experimental Solubility Determination

Given the absence of published quantitative data, researchers must rely on experimental determination. The Shake-Flask Method is the gold-standard for measuring thermodynamic (equilibrium) solubility and is recommended by regulatory bodies like the OECD.[9][10] The following protocol is a robust, self-validating system for accurately determining the solubility of BDPP in any organic solvent of interest.

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask solubility determination method.

Step-by-Step Methodology

Principle: An excess of the solid solute (BDPP) is agitated in the solvent for a sufficient time to reach equilibrium, forming a saturated solution. The undissolved solid is removed, and the concentration of the dissolved solute in the clear supernatant is measured analytically.

1. Materials & Reagents:

-

Solute: this compound (BDPP), >98% purity.

-

Solvent: HPLC-grade organic solvent of interest.

-

Apparatus: Analytical balance, glass vials with PTFE-lined screw caps, orbital shaker with temperature control, centrifuge, PTFE syringe filters (0.22 µm), volumetric flasks, and an HPLC system with a UV detector.

2. Preparation of Calibration Standards:

-

Accurately prepare a stock solution of BDPP (e.g., 10 mg/mL) in a highly soluble solvent like Dichloromethane or THF.

-

Perform serial dilutions from the stock solution to create a series of at least five calibration standards that bracket the expected solubility range.

-

Analyze these standards by HPLC-UV to generate a calibration curve (Peak Area vs. Concentration). Ensure the curve has a correlation coefficient (R²) > 0.999.

3. Solubility Measurement (Shake-Flask Procedure):

-

Step 3.1: Add an excess amount of BDPP solid to a glass vial. "Excess" means enough solid will visibly remain undissolved at equilibrium. A starting point is ~100 mg of BDPP in 5 mL of the test solvent. Prepare in triplicate for statistical validity.

-

Step 3.2: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate vigorously for 24 hours.

-

Step 3.3 (Equilibrium Validation): After 24 hours, pause agitation and let the vials sit for 1 hour to allow coarse particles to settle. Carefully withdraw a small aliquot of the supernatant, filter it, dilute, and analyze via HPLC. Resume agitation of the master vials for another 24 hours (48 hours total). Repeat the sampling and analysis. Equilibrium is confirmed if the concentration measured at 48 hours is statistically identical (e.g., within ±5%) to the concentration at 24 hours. [11] If not, continue agitation and re-test at 72 hours. This step is critical for a trustworthy, self-validating protocol.

-

Step 3.4: Once equilibrium is confirmed, remove the vials from the shaker. Separate the solid and liquid phases by either:

-

Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 x g) for 20 minutes at the same constant temperature.

-

Filtration: Use a syringe to draw the supernatant and pass it through a 0.22 µm PTFE syringe filter. Causality: A PTFE filter is chosen for its broad chemical compatibility with organic solvents. The small pore size ensures removal of all undissolved micro-particulates.

-

-

Step 3.5: Immediately after separation, accurately dilute a known volume of the clear, saturated supernatant with the HPLC mobile phase to bring the concentration into the range of your calibration curve.

-

Step 3.6: Analyze the diluted sample by HPLC-UV.

4. Calculation:

-

Using the peak area from the HPLC analysis and the equation from the calibration curve, calculate the concentration of BDPP in the diluted sample.

-

Multiply this concentration by the dilution factor to determine the final solubility of BDPP in the test solvent. Report the result in units such as mg/mL or g/100 mL at the specified temperature.

Expert Insights: A Guide to Practical Solvent Selection

Choosing the right solvent in an industrial or research setting goes beyond maximizing solubility. It involves a multi-parameter decision-making process that balances performance, safety, cost, and environmental impact.

Decision-Making Flowchart for Solvent Selection

Caption: A logical workflow for selecting an appropriate organic solvent for BDPP.

Key Considerations:

-

Toxicity and Environmental Profile: Solvents like dichloromethane and toluene offer excellent solubility but face increasing regulatory scrutiny and health concerns. Greener alternatives like ethyl acetate or acetone should be considered where solubility permits.

-

Volatility and Boiling Point: For applications where the solvent must be removed (e.g., film casting), a solvent with a low boiling point (e.g., acetone, DCM) is advantageous for ease of evaporation. For high-temperature processing, a high-boiling solvent (e.g., DMSO) may be required to prevent premature evaporation.

-

Cost and Recyclability: For large-scale industrial processes, the cost of the solvent is a major factor. The potential to recover and recycle the solvent can significantly impact the economic viability of a process.

Conclusion

While quantitative solubility data for this compound in organic solvents remains scarce in the public domain, a strong predictive framework can be built upon fundamental principles of molecular interactions. BDPP's large, aromatic, and nonpolar structure indicates a high affinity for nonpolar and polar aprotic solvents. This guide provides a comprehensive, self-validating experimental protocol based on the industry-standard shake-flask method coupled with HPLC-UV analysis, empowering researchers to generate reliable solubility data in-house. By integrating this experimental approach with a holistic view of solvent selection that includes safety, process compatibility, and cost, professionals can make informed and effective decisions for formulating products with this compound.

References

-

ASTM International. (2010). E1148 Standard Test Method for Measurements of Aqueous Solubility. ASTM. [Link][12]

-

Situ Biosciences. (n.d.). OECD 105 - Water Solubility. [Link][13]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. [Link][14]

-

Organisation for Economic Co-operation and Development. (1995). Test No. 105: Water Solubility. OECD Publishing. [Link][9][15]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link][16]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link][11]

-

Marques, M. R. C. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link][10]

-

Walsh Medical Media. (2021). Solute-Solvent Interaction. [Link][7]

-

U.S. Environmental Protection Agency. (1976). Manufacture and Use of Selected Aryl and Alkyl Aryl Phosphate Esters. [Link][3]

-

Slideshare. (n.d.). Mechanism of solute solvent interaction. [Link][8]

Sources

- 1. CAS 132-29-6: biphenyl-2-yl diphenyl phosphate [cymitquimica.com]

- 2. Cas 132-29-6,this compound | lookchem [lookchem.com]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. chembk.com [chembk.com]

- 5. haihangchem.com [haihangchem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. walshmedicalmedia.com [walshmedicalmedia.com]

- 8. Mechanism of solute solvent interaction | PPTX [slideshare.net]

- 9. oecd.org [oecd.org]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. store.astm.org [store.astm.org]

- 13. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 14. filab.fr [filab.fr]

- 15. oecd.org [oecd.org]

- 16. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

A Technical Guide to the Thermal Degradation of 2-Biphenylyl Diphenyl Phosphate

Abstract: 2-Biphenylyl diphenyl phosphate (BDPP) is an organophosphate ester of significant industrial interest, serving as both a flame retardant and a plasticizer in various polymer systems. Its efficacy and environmental impact are intrinsically linked to its thermal stability and degradation behavior. This technical guide provides a comprehensive analysis of the thermal degradation of BDPP, intended for researchers, material scientists, and drug development professionals. We will explore the theoretical underpinnings of its decomposition, delineate the primary degradation pathways, present robust experimental methodologies for its characterization, and discuss the implications of its degradation products. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep and actionable understanding of the topic.

Introduction: The Profile of this compound

This compound (CAS No. 132-29-6), hereafter referred to as BDPP, is a non-halogenated aryl phosphate ester.[1] Its molecular structure, featuring a bulky biphenyl group and two phenyl groups attached to a central phosphate core, imparts high thermal stability and compatibility with a range of engineering plastics like polycarbonates (PC) and their blends. Its primary applications are rooted in its ability to function as a flame retardant, where it interferes with the combustion cycle of the polymer matrix, and as a plasticizer, where it enhances flexibility and processability.[1]

Understanding the thermal degradation of BDPP is critical for several reasons:

-

Performance Optimization: The onset of degradation defines the upper processing temperature limits for polymers containing BDPP.

-

Flame Retardancy Mechanism: The nature of the degradation products dictates whether BDPP acts primarily in the condensed phase (promoting char formation) or the gas phase (inhibiting flame chemistry).

-

Safety and Toxicology: The decomposition byproducts may have their own toxicological profiles, which is a crucial consideration for consumer products and in drug delivery systems where polymer excipients are used.[2]

Theoretical Framework: Mechanisms of Aryl Phosphate Degradation

The thermal decomposition of organophosphate esters is a complex process governed by the relative strengths of the P-O and C-O bonds. For aryl phosphates like BDPP, the decomposition temperature is significantly higher than for their alkyl counterparts.[3] This enhanced stability is due to the stronger sp² C-O bond in aryl phosphates.

Degradation generally proceeds through two primary mechanisms:

-

Condensed-Phase Action: Upon heating, aryl phosphates can undergo decomposition to form phosphoric acids.[4] These acids act as catalysts, promoting the dehydration and crosslinking of the polymer matrix to form a stable, insulating layer of char.[4][5] This char layer limits the evolution of flammable volatiles and shields the underlying polymer from the heat of the flame.

-

Gas-Phase Action: Alternatively, thermal stress can lead to the homolytic cleavage of P-O bonds, releasing volatile phosphorus-containing radicals (such as PO• and PO₂•).[5] These radicals act as scavengers in the gas phase, interfering with the high-energy H• and OH• radicals that propagate the combustion chain reaction. This "flame poisoning" effect reduces the heat feedback to the polymer surface and can extinguish the flame.[5]

For mixed aryl phosphates like BDPP, a combination of these mechanisms is expected, with the specific pathway and product distribution being highly dependent on temperature, atmosphere, and the surrounding polymer matrix.

Primary Degradation Pathways of BDPP

Based on the principles of aryl phosphate chemistry and studies of analogous compounds like triphenyl phosphate (TPP) and bisphenol A bis(diphenyl phosphate) (BDP), we can propose the primary thermal degradation pathways for BDPP. The initial step is typically the cleavage of a P-O bond, which is generally weaker than the aromatic C-O bond under thermal stress.

The proposed degradation cascade involves:

-

Initial P-O Bond Scission: This leads to the formation of a diphenyl phosphate radical and a 2-biphenylyl radical, or alternatively, a 2-biphenylyloxyl radical and a diphenyl phosphinyl radical.

-

Hydrogen Abstraction & Rearrangement: These highly reactive radical species will readily abstract hydrogen atoms from the polymer matrix or other degradation products, leading to the formation of stable molecules.

-

Formation of Key Byproducts: The primary stable degradation products are expected to be diphenyl phosphate , 2-phenylphenol (2-hydroxybiphenyl), and phenol .

-

Formation of Polyphosphoric Acids: At elevated temperatures, diphenyl phosphate and other phosphoric acid species can undergo intermolecular condensation, eliminating water and forming pyrophosphates and polyphosphoric acid structures that contribute to char formation.

The following diagram illustrates this proposed degradation pathway.

Caption: Proposed thermal degradation pathway for BDPP.

Experimental Methodologies for Analysis

A multi-faceted analytical approach is required to fully characterize the thermal degradation of BDPP. The combination of thermogravimetric analysis (TGA) for bulk thermal stability and pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) for product identification provides a comprehensive picture.

Caption: Comprehensive workflow for analyzing BDPP thermal degradation.

Protocol: Thermogravimetric Analysis (TGA)

TGA measures the mass loss of a sample as a function of temperature, providing critical data on thermal stability.[6]

Objective: To determine the onset temperature of decomposition (Tonset), the temperature of maximum mass loss rate (Tmax), and the final char yield.

Step-by-Step Protocol:

-

Instrument Calibration: Calibrate the TGA for mass using certified calibration weights (e.g., 100 mg, 1000 mg).[7] Calibrate for temperature using certified Curie Point standards (e.g., Nickel and Alumel) to ensure accuracy across the desired temperature range.[7]

-

Sample Preparation: Place 5-10 mg of the BDPP sample into a clean, tared alumina or platinum crucible.[8] Ensure a consistent sample mass and form (powder vs. liquid) for comparability between runs.

-

Experimental Conditions:

-

Atmosphere: Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 40-50 mL/min to prevent oxidative degradation.

-

Temperature Program: Heat the sample from ambient temperature (~30 °C) to 800 °C.

-

Heating Rate: A heating rate of 10 °C/min is a standard starting point for screening. To perform kinetic analysis, repeat the experiment at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min).[9][10]

-

-

Blank Run: Perform a run with an empty crucible using the same temperature program to establish a baseline and correct for any instrumental drift.

-

Data Analysis: Plot mass (%) versus temperature (°C). The first derivative of this curve (DTG) shows the rate of mass loss.

-

Tonset: The temperature at which significant mass loss begins (often defined as 5% mass loss, T5%).

-

Tmax: The temperature at the peak of the DTG curve, indicating the point of fastest decomposition.

-

Char Yield: The percentage of mass remaining at the end of the experiment (e.g., at 800 °C).

-

Protocol: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile fragments produced during thermal decomposition.[11] The sample is rapidly heated (pyrolyzed) in an inert atmosphere, and the resulting fragments are immediately separated by GC and identified by MS.[12][13]

Objective: To identify the specific chemical compounds released during the thermal degradation of BDPP.

Step-by-Step Protocol:

-

Sample Preparation: Place a small amount of the sample (50-200 µg) into a pyrolysis sample cup (e.g., a quartz tube).[12]

-

Pyrolysis Conditions:

-

Pyrolysis Temperature: Set the pyrolysis temperature based on TGA data. A typical approach is to pyrolyze at the Tmax to maximize the yield of primary degradation products. For BDPP, a temperature in the range of 400-600 °C would be appropriate.

-

Atmosphere: Use an inert carrier gas (e.g., Helium).

-

-

GC-MS Conditions:

-

Injector: The interface between the pyrolyzer and the GC should be heated (e.g., 300 °C) to prevent condensation of the pyrolysates.

-